Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl-
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Overview
Description
2-(2-Ethylhexyloxy)-2-phenylacetophenone is an organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylhexyloxy)-2-phenylacetophenone typically involves the reaction of 2-phenylacetophenone with 2-ethylhexanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. The process may involve heating the reactants to a specific temperature to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of 2-(2-Ethylhexyloxy)-2-phenylacetophenone is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced catalysts and optimized reaction parameters ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylhexyloxy)-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(2-Ethylhexyloxy)-2-phenylacetophenone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism by which 2-(2-Ethylhexyloxy)-2-phenylacetophenone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting metabolic pathways. Its unique structure allows it to interact with various biological molecules, leading to diverse effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethylhexyloxy)ethanol
- 2-(2-Ethylhexyloxy)propane-1,2-diol
- 2-(2-Ethylhexyloxy)ethanol
Uniqueness
Compared to similar compounds, 2-(2-Ethylhexyloxy)-2-phenylacetophenone stands out due to its specific phenylacetophenone backbone, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity .
Properties
CAS No. |
38490-99-2 |
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Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(2S)-2-[(2R)-2-ethylhexoxy]-1,2-diphenylethanone |
InChI |
InChI=1S/C22H28O2/c1-3-5-12-18(4-2)17-24-22(20-15-10-7-11-16-20)21(23)19-13-8-6-9-14-19/h6-11,13-16,18,22H,3-5,12,17H2,1-2H3/t18-,22+/m1/s1 |
InChI Key |
BKQRBKNZMLWPDY-GCJKJVERSA-N |
Isomeric SMILES |
CCCC[C@@H](CC)CO[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCC(CC)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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